molecular formula C15H13N3OS B6582295 N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide CAS No. 1210788-86-5

N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No. B6582295
CAS RN: 1210788-86-5
M. Wt: 283.4 g/mol
InChI Key: YAGZMYRNLVDMCO-UHFFFAOYSA-N
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Description

“N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement, and a thiophene, another type of heterocyclic compound which contains a ring of four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could potentially make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a pyrazole ring have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the biological activity of many pyrazole-containing compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15(10-13-2-1-9-20-13)17-12-5-3-11(4-6-12)14-7-8-16-18-14/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGZMYRNLVDMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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